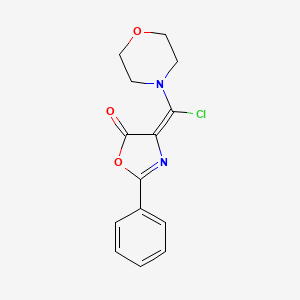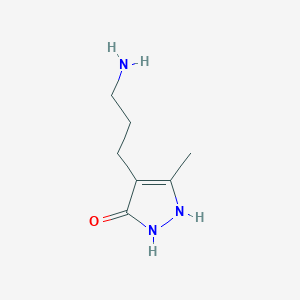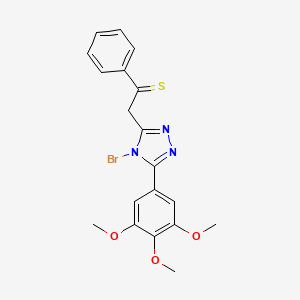
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an oxazoline ring, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from the corresponding amino alcohol and a carboxylic acid derivative. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl carbamate precursor. This can be achieved through the reaction of tert-butyl chloroformate with the amine group of the oxazoline derivative.
Final Coupling: The final step involves coupling the oxazoline derivative with the tert-butyl carbamate under basic conditions, often using a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and ensuring the reaction conditions are scalable and cost-effective.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, where the ring nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazoline derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving carbamate hydrolysis. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The oxazoline ring and carbamate group are common motifs in drug design, contributing to the compound’s interest in this field.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The oxazoline ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
tert-Butyl ((1S)-1-(4,5-dihydrooxazol-2-yl)ethyl)carbamate: Lacks the methyl group on the oxazoline ring.
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrothiazol-2-yl)ethyl)carbamate: Contains a thiazoline ring instead of an oxazoline ring.
tert-Butyl ((1S)-1-(5-methyl-4,5-dihydroimidazol-2-yl)ethyl)carbamate: Contains an imidazoline ring instead of an oxazoline ring.
Uniqueness
The presence of the methyl group on the oxazoline ring in tert-Butyl ((1S)-1-(5-methyl-4,5-dihydrooxazol-2-yl)ethyl)carbamate distinguishes it from other similar compounds. This methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in scientific research and industrial processes.
属性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S)-1-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-7-6-12-9(15-7)8(2)13-10(14)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t7?,8-/m0/s1 |
InChI 键 |
QTODDFULWALRFZ-MQWKRIRWSA-N |
手性 SMILES |
CC1CN=C(O1)[C@H](C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1CN=C(O1)C(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)
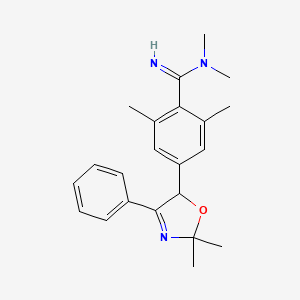

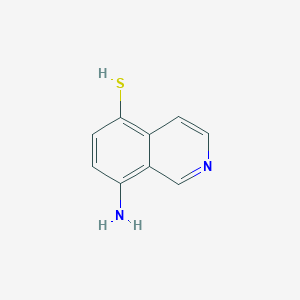
![2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
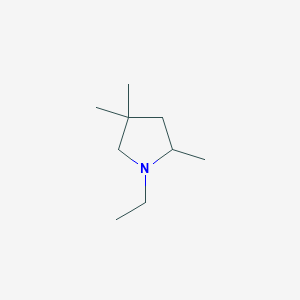
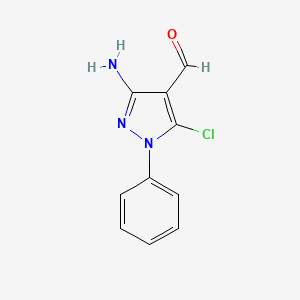
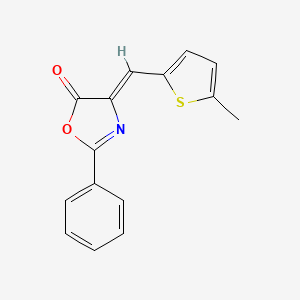
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)
